REACTION_CXSMILES
|
Cl[Sn]Cl.[NH2:4][C:5]1[C:10]([N+:11]([O-])=O)=[C:9]([CH3:14])[C:8]([Br:15])=[C:7]([CH3:16])[N:6]=1.[OH-].[Na+]>Cl>[Br:15][C:8]1[C:9]([CH3:14])=[C:10]([NH2:11])[C:5]([NH2:4])=[N:6][C:7]=1[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=C1[N+](=O)[O-])C)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
1.06 g of white powder are thus collected
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from toluene
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=C(C(=NC1C)N)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |